4-chloro-2,7,8-trimethylquinolin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2,7,8-trimethylquinolin-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-6-4-10(14)11-9(13)5-7(2)15-12(11)8(6)3/h4-5H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZZDXXURQBAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1C)C)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 4 Chloro 2,7,8 Trimethylquinolin 5 Amine
Retrosynthetic Analysis of 4-Chloro-2,7,8-trimethylquinolin-5-amine
A plausible retrosynthetic analysis of this compound hinges on well-established quinoline (B57606) synthesis protocols. The primary disconnection targets the quinoline core, leveraging the principles of the Combes quinoline synthesis. wikipedia.orgwikiwand.com
The analysis begins by identifying the key functional groups that can be installed in the final steps. The 5-amino group is retrosynthetically disconnected to a nitro group via a functional group interconversion (FGI). The use of a nitro group is a common strategy in complex synthesis to act as a directing group and to avoid the reactivity of the amine in earlier stages. The 4-chloro substituent is traced back to a 4-hydroxy (or 4-quinolinone) precursor, another FGI, as this is the direct product of many quinoline cyclization reactions and can be readily converted to the chloride using standard chlorinating agents like phosphorus oxychloride (POCl₃). nih.govresearchgate.net
This leads to the key intermediate, 2,7,8-trimethyl-5-nitroquinolin-4-ol . The core quinoline structure of this intermediate suggests a disconnection based on the Combes synthesis, which forms quinolines by condensing an aniline (B41778) with a β-diketone under acidic conditions. wikipedia.orgquimicaorganica.org This breaks the molecule into two simpler precursors:
2,3-dimethyl-6-nitroaniline (B184222) : This substituted aniline provides the benzene (B151609) ring portion and the substituents at positions 7, 8, and the precursor to the 5-amino group.
Acetylacetone (B45752) (2,4-pentanedione) : This symmetric β-diketone provides the atoms necessary to form the pyridine (B92270) ring, including the methyl group at position 2 and the carbon backbone for positions 3 and 4.
The precursor, 2,3-dimethyl-6-nitroaniline uni.lu, can be further disconnected to the commercially available starting material 2,3-dimethylaniline (B142581) (2,3-xylidine) through a nitration reaction. This comprehensive retrosynthetic pathway provides a logical and feasible route to the target molecule from simple starting materials.
Optimized Synthetic Routes and Reaction Mechanisms
Based on the retrosynthetic analysis, a multi-step synthesis pathway can be proposed.
Step 1: Nitration of 2,3-Dimethylaniline The synthesis commences with the regioselective nitration of 2,3-dimethylaniline. The powerful ortho-, para-directing nature of the amino group, combined with the activating effect of the two methyl groups, makes the aromatic ring highly susceptible to electrophilic substitution. The reaction with a nitrating mixture, such as nitric acid in sulfuric acid, must be carefully controlled to favor the formation of 2,3-dimethyl-6-nitroaniline . This step is critical for establishing the correct substitution pattern for the final product.
Step 2: Combes Quinoline Synthesis The synthesized 2,3-dimethyl-6-nitroaniline is then subjected to the Combes quinoline synthesis. wikipedia.orgwikiwand.com This reaction involves condensation with acetylacetone in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄). The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed intramolecular electrophilic cyclization (annulation), followed by dehydration to yield the aromatic quinoline ring. wikipedia.org This step produces the key heterocyclic intermediate, 2,7,8-trimethyl-5-nitroquinolin-4-ol .
Step 3: Chlorination of the 4-Quinolinone The 4-hydroxy group of the quinolinone intermediate is converted to the 4-chloro substituent. This transformation is reliably achieved by heating the quinolinone with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), sometimes in an inert solvent. researchgate.netacs.orgnih.gov The reaction proceeds via an initial phosphorylation of the hydroxyl group, which converts it into a good leaving group that is subsequently displaced by a chloride ion. nih.gov This yields 4-chloro-2,7,8-trimethyl-5-nitroquinoline .
Step 4: Reduction of the Nitro Group The final step is the selective reduction of the 5-nitro group to the target 5-amino group. This can be accomplished using various established methods for nitro group reduction, such as treatment with tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. These methods are generally effective and chemoselective, leaving the chloro-substituent intact and affording the final product, This compound .
Stereoselectivity: The target molecule, this compound, is achiral, and the proposed synthetic route does not generate any stereocenters. Therefore, considerations of stereoselective synthesis are not applicable to the final product itself.
Regioselectivity: Regiocontrol is a paramount consideration in this synthesis.
Nitration: The nitration of 2,3-dimethylaniline presents a significant regiochemical challenge. The amino group strongly directs electrophiles to the para (position 4) and ortho (position 6) positions. The two methyl groups also exert their own directing effects. Careful optimization of reaction conditions (temperature, acid concentration) would be necessary to maximize the yield of the desired 2,3-dimethyl-6-nitroaniline over other potential isomers, such as 2,3-dimethyl-4-nitroaniline.
Combes Cyclization: The Combes reaction itself offers excellent regiochemical control in this context. The cyclization of 2,3-dimethyl-6-nitroaniline onto the less sterically hindered carbon of the benzene ring (C6) is strongly favored, leading to the formation of the 7,8-dimethylquinoline (B1340081) skeleton. wikipedia.org Furthermore, the use of a symmetrical β-diketone like acetylacetone eliminates any ambiguity regarding the placement of the C2 and C4 substituents, ensuring the formation of a single quinoline regioisomer. wikiwand.com
Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies
The structure of this compound possesses two primary functional handles that are ideal for derivatization: the reactive 4-chloro group and the nucleophilic 5-amino group. These sites allow for the systematic synthesis of analogues to probe structure-activity relationships (SAR) in medicinal chemistry research. researchgate.netnih.gov
Derivatization at the C4-Position: The electron-withdrawing nature of the quinoline nitrogen makes the C4-position highly susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.gov The chloro atom serves as an excellent leaving group, allowing for the introduction of a wide array of functionalities. mdpi.comnih.gov
Amination: Reaction with various primary and secondary amines can generate a library of 4-aminoquinoline (B48711) analogues. This is a classic strategy used in the development of drugs like chloroquine. nih.govyoutube.com
Alkoxylation/Aryloxylation: Nucleophilic substitution with alcohols or phenols (as their corresponding alkoxides/phenoxides) can introduce ether linkages at the C4 position.
Thiolation: Reaction with thiols or thiophenols can be used to synthesize 4-thioether derivatives.
Derivatization at the C5-Position: The 5-amino group is a versatile functional group that can undergo numerous chemical transformations.
Acylation/Sulfonylation: The amine can be readily acylated with acyl chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. These modifications can alter the electronic properties and hydrogen bonding capabilities of the molecule.
Alkylation: The amino group can be subjected to reductive amination or direct alkylation to introduce various alkyl substituents.
Diazotization: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate that can be transformed into a wide range of other functional groups (e.g., -OH, -F, -Br, -CN) via Sandmeyer or related reactions.
The following interactive table outlines potential derivatizations for SAR studies.
Table 1: Derivatization Strategies for SAR Studies
| Modification Site | Reagent/Reaction Type | Resulting Functional Group | Rationale for SAR Study |
|---|---|---|---|
| C4-Position | Nucleophilic Aromatic Substitution (SNAr) with R-NH₂ | 4-Amino (-NHR) | Modulate basicity, lipophilicity, and steric bulk; introduce hydrogen bond donors/acceptors. |
| C4-Position | Nucleophilic Aromatic Substitution (SNAr) with R-OH/NaH | 4-Alkoxy (-OR) | Explore the impact of hydrogen bond acceptors and lipophilicity. |
| C4-Position | Nucleophilic Aromatic Substitution (SNAr) with R-SH | 4-Thioether (-SR) | Introduce soft donor atoms and investigate alternative binding interactions. |
| C5-Position | Acylation with RCOCl | Amide (-NHCOR) | Neutralize basicity of the amine; introduce hydrogen bond acceptors and varied steric bulk. |
| C5-Position | Sulfonylation with RSO₂Cl | Sulfonamide (-NHSO₂R) | Introduce a strong hydrogen bond donor/acceptor group and alter electronic profile. |
| C5-Position | Diazotization followed by Sandmeyer Reaction | -F, -Cl, -Br, -CN, -OH | Systematically probe the electronic and steric requirements at the 5-position. |
By systematically synthesizing and evaluating these analogues, researchers can elucidate the key structural features required for a desired biological activity, guiding the design of more potent and selective compounds.
Mechanistic Elucidation of Biological Interactions of 4 Chloro 2,7,8 Trimethylquinolin 5 Amine Preclinical Focus
Investigation of Molecular Target Engagement
Enzyme Inhibition Kinetics and Characterization (e.g., Spleen Tyrosine Kinase (SYK) Inhibition)
No studies have been identified that investigate the inhibitory effects of 4-chloro-2,7,8-trimethylquinolin-5-amine on any enzymes, including Spleen Tyrosine Kinase (SYK). As a result, no data on its inhibition kinetics (e.g., IC₅₀, Kᵢ values) or mechanism of inhibition is available.
Binding Affinity and Specificity Profiling via Biochemical Assays
There is no available data from biochemical assays that would define the binding affinity (e.g., Kd) or specificity profile of this compound towards any biological target.
Downstream Signaling Pathway Modulation
Cellular Pathway Analysis (e.g., Inflammatory Signaling Cascades, Cell Cycle Regulation)
Without identified molecular targets, there is no research detailing the modulation of any downstream signaling pathways, such as inflammatory cascades or cell cycle regulation, by this compound.
Gene Expression and Proteomic Alterations in Preclinical Cellular Models
No studies on the effects of this compound on gene expression or the proteome in any preclinical cellular models have been published.
Cell-Based Assays for Mechanistic Understanding
There is no information from cell-based assays that would provide a mechanistic understanding of the biological actions of this compound.
Cell Viability and Proliferation Studies (Focus on mechanistic effects on cellular processes)
Preclinical data regarding the specific effects of this compound on cell viability and proliferation are not available in the reviewed scientific literature. While the broader class of quinoline (B57606) derivatives has been a subject of extensive cancer research, with many analogues synthesized and evaluated for their cytotoxic and antiproliferative activities, studies detailing the mechanistic impact of this particular compound on cellular processes have not been identified.
Research into similar quinoline-based compounds often involves assessing their impact on various cancer cell lines. These investigations typically measure the half-maximal inhibitory concentration (IC50) to quantify the compound's potency in reducing cell viability. Furthermore, proliferation assays, such as those measuring DNA synthesis or metabolic activity, are employed to understand the cytostatic effects. However, for this compound, such specific data points are absent from the available literature.
Apoptosis and Autophagy Induction Mechanisms in Preclinical Cellular Systems
There is no specific information available in the current body of scientific literature detailing the mechanisms by which this compound may induce apoptosis or autophagy in preclinical cellular systems. Studies on various other quinoline derivatives have explored their ability to trigger programmed cell death. For instance, research on certain 7-chloroquinoline (B30040) derivatives has demonstrated apoptosis induction in cancer cells. These studies often examine key apoptotic markers such as caspase activation, DNA fragmentation, and changes in mitochondrial membrane potential to elucidate the underlying pathways.
Autophagy, a cellular degradation process, is another mechanism that can be modulated by quinoline-based compounds, with some acting as inhibitors. However, without specific experimental data for this compound, any discussion of its potential role in apoptosis or autophagy induction would be purely speculative. Further research and preclinical testing are required to determine if this compound exhibits such biological activities and to delineate the specific molecular pathways involved.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 4 Chloro 2,7,8 Trimethylquinolin 5 Amine
Design and Synthesis of Analogues for SAR Elucidation
To probe the structure-activity relationships of 4-chloro-2,7,8-trimethylquinolin-5-amine, a library of analogues can be designed by systematically modifying its substituents. The synthesis of such polysubstituted quinolines can be achieved through various established methods, including the Skraup, Doebner-von Miller, and Friedländer reactions for the formation of the quinoline (B57606) core, followed by specific functional group interconversions. nih.gov For instance, the introduction of the 5-amino group can be achieved through nitration and subsequent reduction of the corresponding quinoline. The chloro group at position 4 is often introduced by treating the corresponding 4-hydroxyquinoline (B1666331) with a chlorinating agent like phosphorus oxychloride. nih.gov The synthesis of 7-substituted-4-aminoquinoline analogs has been a focus of antimalarial drug discovery. nih.gov
A hypothetical series of analogues designed to explore the SAR of the lead compound is presented in the interactive table below. These modifications aim to investigate the influence of the chloro, amino, and methyl groups at their respective positions.
| Compound ID | R2 | R4 | R5 | R7 | R8 |
| Lead | -CH₃ | -Cl | -NH₂ | -CH₃ | -CH₃ |
| Analog 1 | -H | -Cl | -NH₂ | -CH₃ | -CH₃ |
| Analog 2 | -CH₃ | -F | -NH₂ | -CH₃ | -CH₃ |
| Analog 3 | -CH₃ | -Cl | -OH | -CH₃ | -CH₃ |
| Analog 4 | -CH₃ | -Cl | -NH₂ | -H | -CH₃ |
| Analog 5 | -CH₃ | -Cl | -NH₂ | -CH₃ | -H |
| Analog 6 | -CF₃ | -Cl | -NH₂ | -CH₃ | -CH₃ |
| Analog 7 | -CH₃ | -OCH₃ | -NH₂ | -CH₃ | -CH₃ |
| Analog 8 | -CH₃ | -Cl | -NH-Ac | -CH₃ | -CH₃ |
Correlating Structural Modifications with Mechanistic Activity and Selectivity
The biological activity of quinoline derivatives is highly dependent on their substitution pattern, which influences their physicochemical properties, target binding, and mechanism of action. acs.orgnih.gov
The 4-chloro group is a well-established feature in many antimalarial quinolines, such as chloroquine. It is known to be an electron-withdrawing group that can influence the pKa of the quinoline nitrogen, which is crucial for drug accumulation in the acidic food vacuole of the malaria parasite. nih.gov Replacing the chloro group with other halogens (e.g., -F in Analog 2) or an electron-donating group (e.g., -OCH₃ in Analog 7) would likely modulate this effect and, consequently, the antimalarial activity.
The 5-amino group is a key feature. Its basicity and hydrogen-bonding capacity can be critical for target interaction. Modification to a hydroxyl group (Analog 3) or an acetylamino group (Analog 8) would significantly alter these properties, potentially leading to a change or loss of activity. Studies on other aminoquinolines have shown that the position and substitution of the amino group are vital for activity. slideshare.net For instance, in some series, a methyl substituent at the C-5 position of the quinoline ring has been shown to enhance anticancer activity compared to substitution at other positions. biointerfaceresearch.com
The methyl groups at positions 2, 7, and 8 contribute to the lipophilicity and steric profile of the molecule. Their removal (Analogs 4 and 5) or replacement with a more electron-withdrawing group like trifluoromethyl (Analog 6) would impact the compound's ability to cross biological membranes and fit into a specific binding pocket. The presence of a methyl group at position 2 has been noted to influence the biological activities of some quinoline derivatives. mdpi.com
The following interactive table summarizes the expected impact of these structural modifications on the biological activity profile based on known SAR principles for related quinolines.
| Compound ID | Structural Modification | Expected Impact on Activity/Selectivity |
| Analog 1 | Removal of 2-methyl group | May alter steric interactions and metabolic stability. |
| Analog 2 | Replacement of 4-chloro with 4-fluoro | May decrease electron-withdrawing effect, potentially reducing antimalarial activity. |
| Analog 3 | Replacement of 5-amino with 5-hydroxyl | Alters hydrogen bonding and basicity, likely changing target interaction and activity profile. |
| Analog 4 | Removal of 7-methyl group | Reduces lipophilicity and may alter binding affinity. The 7-position is critical in many antimalarial quinolines. nih.gov |
| Analog 5 | Removal of 8-methyl group | Reduces lipophilicity. The 8-position is important for the activity of 8-aminoquinolines like primaquine. slideshare.net |
| Analog 6 | Replacement of 2-methyl with 2-trifluoromethyl | Increases electron-withdrawing character and lipophilicity, potentially enhancing activity but also toxicity. |
| Analog 7 | Replacement of 4-chloro with 4-methoxy | Changes electronic properties from withdrawing to donating, likely altering the mechanism of action. |
| Analog 8 | Acetylation of 5-amino group | Reduces basicity and hydrogen-bonding ability, likely diminishing activity dependent on these features. |
Identification of Pharmacophoric Features and Key Structural Determinants for Biological Interaction
A pharmacophore model for a bioactive molecule describes the essential spatial arrangement of features necessary for its biological activity. For quinoline derivatives, key pharmacophoric features often include a hydrogen bond acceptor (the quinoline nitrogen), a hydrogen bond donor (the amino group), and a specific hydrophobic and electronic profile defined by the substituents. nih.gov
Based on the analysis of related compounds, the key pharmacophoric features of this compound are likely to be:
The Quinoline Nitrogen: The basicity of the quinoline nitrogen is a critical determinant for the accumulation of many quinoline drugs in acidic cellular compartments, a key step in the mechanism of action of antimalarials like chloroquine. nih.gov
The 5-Amino Group: This group can act as a hydrogen bond donor and its basic character can be crucial for interaction with biological targets. Its position on the benzo part of the quinoline ring is significant.
The 4-Chloro Substituent: This electron-withdrawing group modulates the electronic properties of the quinoline ring system, influencing the pKa of the quinoline nitrogen and potentially participating in specific interactions with the target. acs.org
Theoretical Chemistry and Computational Modeling of 4 Chloro 2,7,8 Trimethylquinolin 5 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
There is no specific data in the public domain regarding quantum chemical calculations or a detailed electronic structure analysis for 4-chloro-2,7,8-trimethylquinolin-5-amine. Such studies, were they to be conducted, would typically involve the use of methods like Density Functional Theory (DFT) to calculate various molecular properties.
For analogous quinoline (B57606) derivatives, DFT calculations have been employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The energy gap between HOMO and LUMO is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps are often generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net
Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions
Specific molecular docking and molecular dynamics (MD) simulation studies for this compound are not documented in the available literature. These computational techniques are pivotal in drug discovery for predicting the binding affinity and interaction patterns of a ligand with a protein target.
In studies of similar quinoline-based compounds, molecular docking has been used to identify potential biological targets and to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. doi.orgresearchgate.netmdpi.com For instance, derivatives of 4-aminoquinoline (B48711) have been docked against various enzymes and receptors to explore their potential as antiviral or anticancer agents. doi.orgnih.gov MD simulations can further refine these findings by providing insights into the dynamic stability of the complex over time. doi.org
In Silico Prediction of Bioactivity and Mechanistic Hypotheses
Due to the absence of dedicated research, there are no in silico predictions of bioactivity or formulated mechanistic hypotheses specifically for this compound. The process of in silico bioactivity prediction relies on computational models that correlate structural features with biological activities.
For other quinoline derivatives, researchers have utilized Quantitative Structure-Activity Relationship (QSAR) models and other predictive tools to forecast their potential therapeutic effects. nih.gov These models are built upon experimental data from a series of related compounds and can help in hypothesizing the mechanism of action by identifying the structural determinants of activity.
Ligand-Based and Structure-Based Drug Design Methodologies
There is no evidence of this compound being utilized in either ligand-based or structure-based drug design studies. These methodologies are fundamental to modern drug discovery.
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the knowledge of other molecules that bind to the target to develop a pharmacophore model, which defines the essential structural features required for bioactivity. nih.gov Structure-based drug design, conversely, utilizes the known 3D structure of the target protein to design or identify ligands that can bind to it with high affinity and selectivity. mdpi.com Both approaches have been successfully applied to various classes of quinoline derivatives to develop novel therapeutic agents. nih.govmdpi.com
Future Directions and Emerging Research Avenues for 4 Chloro 2,7,8 Trimethylquinolin 5 Amine Research
Exploration of Novel Biological Targets and Pathways
Information unavailable in the public domain.
Integration with Advanced Delivery System Concepts and Methodologies
Information unavailable in the public domain.
Collaborative Research Paradigms and Translational Opportunities in Preclinical Discovery
Information unavailable in the public domain.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-chloro-2,7,8-trimethylquinolin-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step functionalization of a quinoline core. For example:
Chlorination : Introduce chlorine at the 4-position using reagents like POCl₃ or SOCl₂ under reflux (analogous to methods for 5-chloroisoquinolin-8-amine in ).
Methylation : Sequential Friedel-Crafts alkylation or use of methyl halides with Lewis acids (e.g., AlCl₃) to add methyl groups at positions 2, 7, and 3.
Amination : Nucleophilic aromatic substitution (SNAr) at the 5-position with ammonia or amines, often requiring high-temperature reflux in polar solvents like ethanol (similar to 6-chloroquinolin-4-amine synthesis in ).
- Key Variables : Solvent polarity (e.g., DMF vs. ethanol), temperature, and catalyst choice (e.g., triethylamine for amination) critically impact reaction efficiency. Column chromatography () or recrystallization is used for purification. Yield optimization may require iterative adjustment of stoichiometry and reaction time .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR to confirm substituent positions and integration ratios (e.g., δH ~8.4 ppm for quinoline protons, δC ~150 ppm for aromatic carbons adjacent to chlorine).
- IR : Identify functional groups (e.g., N-H stretch ~3325 cm⁻¹ for amine, C-Cl ~750 cm⁻¹) as in .
- X-Ray Crystallography : Resolve 3D structure using SHELX software ( ) for unambiguous confirmation of regiochemistry.
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~235).
Advanced Research Questions
Q. How do electronic effects of substituents (Cl, CH₃, NH₂) influence the reactivity of this compound in further functionalization?
- Methodological Answer :
- Chlorine : Electron-withdrawing effect activates the quinoline ring for SNAr at electron-deficient positions but deactivates adjacent sites.
- Methyl Groups : Electron-donating effects increase electron density at meta/para positions, potentially competing with SNAr at the 5-position.
- Amine : Directs electrophilic substitution to ortho/para positions; protonation under acidic conditions may alter reactivity.
- Experimental Design : Perform DFT calculations () to map electron density and predict reaction sites. Validate with model reactions (e.g., nitration, sulfonation) and monitor regioselectivity via HPLC or LC-MS .
Q. What strategies resolve contradictions in reported biological activity data for substituted quinolines?
- Methodological Answer :
Standardization : Use consistent assay protocols (e.g., MIC for antimicrobial studies, IC₅₀ for cytotoxicity) across replicates.
Structural Analog Comparison : Benchmark against structurally defined analogs (e.g., 3-trifluoromethylquinolin-5-amine in ) to isolate substituent effects.
Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, CAS) to identify trends, adjusting for variables like solvent choice or cell line variability.
- Case Study : If conflicting data exist for antiparasitic activity, conduct dose-response curves in standardized parasite models (e.g., Plasmodium falciparum for antimalarial screening) .
Q. How can computational modeling predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- Tools : Use QSAR models or software like SwissADME to estimate logP (lipophilicity), solubility, and metabolic stability.
- Parameters : Input molecular descriptors (e.g., topological surface area, H-bond donors/acceptors) derived from the structure.
- Validation : Compare predictions with experimental data from analogs (e.g., 4-amino-6,7-dichloroquinoline in ). Adjust models if discrepancies arise (e.g., unexpected cytochrome P450 interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
